7-Chloro-3-hydroxy-2-naphthamide
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Overview
Description
7-Chloro-3-hydroxy-2-naphthamide is a chemical compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol It is a derivative of naphthamide, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-hydroxy-2-naphthamide can be achieved through several methods. One common approach involves the reaction of 7-chloro-2-naphthoic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the corresponding hydroxamic acid. This intermediate is then cyclized to form the desired naphthamide derivative .
Another method involves the reduction of 7-chloro-3-nitro-2-naphthamide using a suitable reducing agent, such as iron powder or tin(II) chloride, in the presence of hydrochloric acid. This reduction process converts the nitro group to a hydroxyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 7-chloro-3-oxo-2-naphthamide.
Reduction: The compound can be reduced to form 7-chloro-3-amino-2-naphthamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: 7-Chloro-3-oxo-2-naphthamide.
Reduction: 7-Chloro-3-amino-2-naphthamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3-hydroxy-2-naphthamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit monoamine oxidase (MAO) by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-amino-2-naphthamide: Similar structure but with an amino group instead of a hydroxyl group.
7-Chloro-3-oxo-2-naphthamide: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-Hydroxy-2-naphthamide: Lacks the chlorine atom at the 7th position.
Uniqueness
7-Chloro-3-hydroxy-2-naphthamide is unique due to the presence of both a chlorine atom and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H8ClNO2 |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
7-chloro-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H8ClNO2/c12-8-2-1-6-5-10(14)9(11(13)15)4-7(6)3-8/h1-5,14H,(H2,13,15) |
InChI Key |
DNHQBNSVAANKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)N)Cl |
Origin of Product |
United States |
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